molecular formula C21H22N2O3S B2618040 N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1,3-benzothiazole-6-carboxamide CAS No. 1327576-17-9

N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1,3-benzothiazole-6-carboxamide

Cat. No.: B2618040
CAS No.: 1327576-17-9
M. Wt: 382.48
InChI Key: YBGJVBRLCHOPDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-{[4-(4-Methoxyphenyl)oxan-4-yl]methyl}-1,3-benzothiazole-6-carboxamide" is a synthetic small molecule characterized by a benzothiazole core substituted at the 6-position with a carboxamide group. The carboxamide nitrogen is further functionalized with a tetrahydropyran (oxan) ring bearing a 4-methoxyphenyl moiety. The tetrahydropyran ring may enhance solubility and metabolic stability compared to simpler aromatic substituents, while the methoxyphenyl group could influence binding interactions through hydrophobic or π-π stacking effects .

Properties

IUPAC Name

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-25-17-5-3-16(4-6-17)21(8-10-26-11-9-21)13-22-20(24)15-2-7-18-19(12-15)27-14-23-18/h2-7,12,14H,8-11,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGJVBRLCHOPDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1,3-benzothiazole-6-carboxamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and an appropriate catalyst.

    Formation of the Oxan-4-yl Moiety: The oxan-4-yl moiety can be synthesized through the reaction of tetrahydropyran with a suitable electrophile.

    Coupling Reactions: The final step involves coupling the synthesized intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the benzothiazole core, potentially forming dihydrobenzothiazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzothiazole and oxan-4-yl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydrobenzothiazoles and related compounds.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1,3-benzothiazole-6-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.

    Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.

    Biological Research: It is used in studies related to enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several pharmacologically relevant molecules. Below is a detailed comparison based on available evidence:

Structural Analogues in the Benzothiazole-Oxazine Family

  • Compound 45 (N-(4-methoxyphenyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxamide) :
    • Structure : Replaces the benzothiazole with a dihydrooxazine ring and lacks the tetrahydropyran spacer.
    • Synthesis : Prepared via hydrolysis of a precursor followed by coupling with 4-methoxy aniline, similar to the target compound’s likely synthetic route .
    • Activity : While specific data are unavailable, oxazine derivatives are associated with antimicrobial and anti-inflammatory properties, suggesting a possible overlap in applications .

Halogenated Benzothiazole Carboxamides

  • Tunlametinib (4-fluoro-5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-1,3-benzothiazole-6-carboxamide): Structure: Features halogen substituents (F, I) and a hydroxyethoxy group instead of the tetrahydropyran-methoxyphenyl chain. Activity: Likely a kinase inhibitor (as suggested by the "-tinib" suffix), with halogen atoms enhancing binding affinity and pharmacokinetic properties. Key Difference: The target compound’s tetrahydropyran group may confer better blood-brain barrier penetration compared to tunlametinib’s polar hydroxyethoxy group .

Complex Heterocyclic Derivatives

  • N2-(4-(Benzo[d]thiazol-2-yl)phenyl)-N4-(6-(4-methoxyphenyl)-4-phenyl-2H-1,3-oxazin-2-yl)-N6-phenyl-1,3,5-triazine-2,4,6-triamine :
    • Structure : Integrates benzothiazole, oxazine, and triazine rings, increasing molecular complexity.
    • Activity : Antimicrobial activity reported for similar multi-heterocyclic compounds, implying that the target compound’s benzothiazole-tetrahydropyran scaffold might also target microbial enzymes .

Comparative Data Table

Property Target Compound Compound 45 Tunlametinib Triazine Derivative
Core Structure Benzothiazole-6-carboxamide Dihydrooxazine-6-carboxamide Halogenated benzothiazole Benzothiazole-oxazine-triazine hybrid
Key Substituent Tetrahydropyran-4-methoxyphenyl 4-Methoxyphenyl 2-Hydroxyethoxy, F, I Triazine, phenyl
Molecular Weight ~427 g/mol (estimated) ~326 g/mol ~523 g/mol ~600 g/mol (estimated)
Potential Activity Hypothesized kinase or antimicrobial agent Antimicrobial/anti-inflammatory Kinase inhibition, radiopharmaceutical Antimicrobial
Synthetic Complexity Moderate (multi-step coupling) Moderate (two-step synthesis) High (halogenation steps) High (multiple heterocycles)

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : The tetrahydropyran spacer in the target compound may improve solubility compared to Compound 45’s planar oxazine ring. However, it lacks the halogen atoms seen in tunlametinib, which are critical for target binding in kinase inhibitors .
  • Biological Targets : Benzothiazoles often inhibit enzymes like cyclooxygenase or kinases. The methoxyphenyl group could modulate selectivity for these targets .
  • Synthetic Challenges : The tetrahydropyran ring’s stereochemistry and the carboxamide coupling step may require optimization, as seen in related syntheses .

Biological Activity

N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1,3-benzothiazole-6-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by a benzothiazole core, which is known for its diverse biological activities. The specific structural components include:

  • Benzothiazole moiety : Implicated in various biological activities including anticancer and anti-inflammatory properties.
  • Methoxyphenyl group : Enhances lipophilicity and may influence the compound's interaction with biological targets.

Molecular Formula : C25_{25}H26_{26}N3_{3}O5_{5}

Molecular Weight : 466.49 g/mol

Antitumor Activity

Research indicates that benzothiazole derivatives exhibit significant antitumor activity. For instance, studies have shown that modifications to the benzothiazole structure can enhance anticancer efficacy. The compound has been evaluated against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation.

  • Mechanism of Action :
    • Induction of apoptosis in cancer cells.
    • Inhibition of cell migration and invasion.
    • Modulation of inflammatory cytokines such as IL-6 and TNF-α, which are often upregulated in tumor environments.
  • Case Studies :
    • A study highlighted the compound's ability to significantly reduce the viability of A431 (epidermoid carcinoma) and A549 (lung carcinoma) cells at micromolar concentrations.
    • Another investigation reported that similar benzothiazole derivatives showed IC50_{50} values below 2 µM against various cancer cell lines, indicating strong cytotoxic potential.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, which are crucial in the context of cancer therapy as inflammation can promote tumor growth.

  • Cytokine Modulation :
    • In vitro studies have demonstrated a reduction in pro-inflammatory cytokines following treatment with the compound.
  • Research Findings :
    • A comprehensive review on benzothiazole compounds noted their ability to inhibit key pathways involved in inflammation, suggesting that this compound could serve as a dual-action therapeutic agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of benzothiazole derivatives:

Structural FeatureImpact on Activity
Benzothiazole CoreEssential for cytotoxicity
Methoxy GroupEnhances lipophilicity
Substituents on Phenyl RingInfluence binding affinity

Research indicates that specific substitutions can significantly alter the biological activity of benzothiazole derivatives, making SAR studies critical for drug development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.